![molecular formula C18H17ClN2O4S B2888927 N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896376-01-5](/img/structure/B2888927.png)

N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

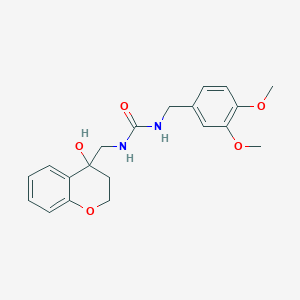

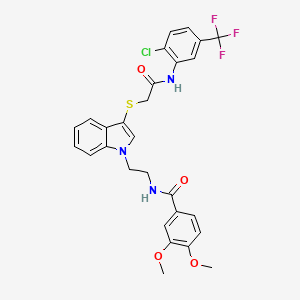

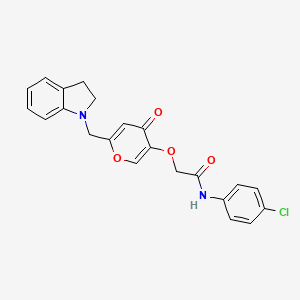

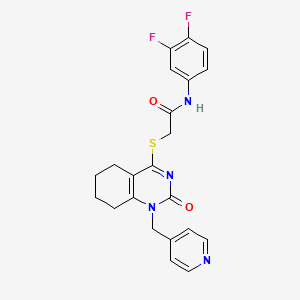

The molecule “N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It contains several functional groups including a sulfonamide, a methoxy group, and a chloro group. The core structure is a pyrrolo[3,2,1-ij]quinoline, which is a type of polycyclic aromatic compound .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, a sulfonamide group, and a chloro group would all contribute to the overall structure. The exact 3D structure would depend on the specific conformations and orientations of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the sulfonamide could potentially undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents .Scientific Research Applications

Structural and Synthesis Research

Polymorphic Modifications for Diuretic Properties Polymorphic modifications of related compounds have been studied for their strong diuretic properties, indicating potential applications in hypertension treatment. The study identified two polymorphic forms, highlighting differences in molecular organization and crystal packing, which could influence their pharmacological profile (Shishkina et al., 2018).

Green Synthesis with Antibacterial Activity A green synthesis approach has been applied to quinoxaline derivatives, demonstrating a catalyst-free method that yields compounds with significant antibacterial activities against common pathogens. This method represents an environmentally friendly alternative for producing such compounds (Alavi et al., 2017).

Biological Activity Research

Antineoplastic Potential Research into pyrrolo-quinoline derivatives has uncovered their potential as antineoplastic agents. These compounds exhibit cell growth inhibitory properties, especially against solid tumors like CNS, melanoma, and prostate-derived cells, suggesting their use in cancer therapy. The cytotoxic action is noted to be distinct from topoisomerase II poisoning, indicating a novel mechanism of action (Ferlin et al., 2000).

Antimicrobial Properties The synthesis of new compounds combining the quinoline and sulfonamide moieties has shown promising antimicrobial activities. These synthesized derivatives display potent effects against Gram-positive bacteria, contributing to the development of new antibacterial agents (Biointerface Research in Applied Chemistry, 2019).

Chemical Properties and Applications

Synthesis and Structural Analysis The synthesis of derivatives involves complex reactions, including iodination, quinolone formation, and coupling processes. These steps are crucial for producing compounds with desired chemical properties, emphasizing the importance of synthesis route optimization for pharmaceutical development (Dorow et al., 2006).

Fluorescence and Quantum Chemical Investigations Quinoline derivatives synthesized from eugenol have been investigated for their fluorescence properties, which are pH-dependent. This characteristic makes them suitable for use as fluorescing agents in biological studies, particularly for studying zinc(II) in biological systems (Le et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

The presence of a sulfonamide group suggests it may act as an inhibitor for certain enzymes .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which could suggest potential pathways of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Given its molecular structure, it’s likely that it is absorbed in the gastrointestinal tract and distributed throughout the body. The presence of a methoxy group and a sulfonamide could influence its metabolism and excretion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-25-16-5-4-13(19)10-15(16)20-26(23,24)14-7-11-3-2-6-21-17(22)9-12(8-14)18(11)21/h4-5,7-8,10,20H,2-3,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLBRFBVUPJOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2888853.png)

![3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2888856.png)

![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)

![N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2888863.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2888866.png)

![2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2888867.png)